N-(3-acetylphenyl)-3-chlorobenzamide
Overview
Description
N-(3-acetylphenyl)-3-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-acetylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-3-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Reactions: Products include N-(3-acetylphenyl)-3-aminobenzamide or N-(3-acetylphenyl)-3-thiolbenzamide.
Oxidation Reactions: The major product is N-(3-carboxyphenyl)-3-chlorobenzamide.
Reduction Reactions: The major product is N-(3-(1-hydroxyethyl)phenyl)-3-chlorobenzamide.
Scientific Research Applications
N-(3-acetylphenyl)-3-chlorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It is employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the benzamide moiety play crucial roles in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-chlorobenzamide
- N-(3-acetylphenyl)-2-chlorobenzamide
- N-(3-acetylphenyl)-3-bromobenzamide
- N-(3-acetylphenyl)-3-fluorobenzamide
Comparison: N-(3-acetylphenyl)-3-chlorobenzamide is unique due to the specific positioning of the chlorine atom on the benzamide moiety, which can influence its reactivity and binding affinity to molecular targets. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHLXFZVLRJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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